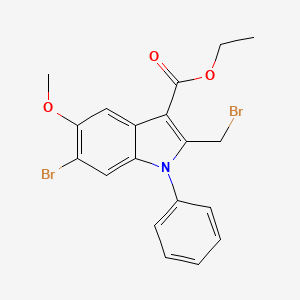
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with the molecular formula C17H15Br2NO3. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The esterification step involves the reaction of the brominated intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The bromine atoms can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the indole core play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
5-Fluorotryptamine: Known for its use in neurochemical studies.
5-Bromotryptamine: Used in the synthesis of serotonin analogs.
Ethyl indole-2-carboxylate: A simpler ester derivative used in organic synthesis.
The uniqueness of this compound lies in its dual bromine substitution, which provides distinct reactivity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C19H17Br2NO3 |
|---|---|
Molecular Weight |
467.2 g/mol |
IUPAC Name |
ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C19H17Br2NO3/c1-3-25-19(23)18-13-9-17(24-2)14(21)10-15(13)22(16(18)11-20)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
FEMNOJCHRDYYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















